Pyrazino[2,3-f][1,10]phenanthroline

Catalog No.
S1911298
CAS No.
217-90-3
M.F
C14H8N4
M. Wt
232.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazino[2,3-f][1,10]phenanthroline

CAS Number

217-90-3

Product Name

Pyrazino[2,3-f][1,10]phenanthroline

IUPAC Name

pyrazino[2,3-f][1,10]phenanthroline

Molecular Formula

C14H8N4

Molecular Weight

232.24 g/mol

InChI

InChI=1S/C14H8N4/c1-3-9-11(15-5-1)12-10(4-2-6-16-12)14-13(9)17-7-8-18-14/h1-8H

InChI Key

IBOSPAWVGHGUAV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C(C=CC=N3)C4=NC=CN=C24)N=C1

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C4=NC=CN=C24)N=C1

Metal Complexation and Light-Emitting Materials

Pyrazino[2,3-f][1,10]phenanthroline acts as a ligand, readily binding to metal ions to form complexes. These complexes exhibit unique photophysical properties, such as light emission. This characteristic makes them attractive for research in developing light-emitting devices:

  • Organic Light-Emitting Diodes (OLEDs): Researchers are exploring pypz-based complexes for application in OLEDs due to their ability to achieve thermally activated delayed fluorescence (TADF). TADF is a mechanism that allows for efficient light emission from organic materials, leading to potentially brighter and more energy-efficient OLED displays.
  • Light-Emitting Electrochemical Cells (LECs): Studies have compared the performance of Iridium (III) complexes with pypz and other ligands in LECs []. These comparisons help researchers understand how different ligand structures affect the light-emitting properties of the complexes and optimize LEC design.

DNA Binding and Potential Therapeutic Applications

Pyrazino[2,3-f][1,10]phenanthroline shows some potential for interacting with DNA molecules []. This ability has led to research exploring its possible applications:

  • DNA Probes: Ruthenium (II) complexes containing pypz have been investigated for their potential use as DNA probes []. These probes could be valuable tools for studying DNA structure and function, potentially aiding in diagnostics and research.
  • Anticancer Activity: Some studies suggest that pypz might possess anticancer properties []. However, more research is needed to understand the mechanisms behind this activity and its potential for developing new cancer therapies.

Pyrazino[2,3-f][1,10]phenanthroline is a heterocyclic compound characterized by its unique pyrazino and phenanthroline moieties. This compound has garnered attention due to its potential applications in various fields, including materials science and biochemistry. Its molecular formula is C14H8N4C_{14}H_{8}N_{4}, with a molecular weight of 232.24 g/mol. The compound exhibits a melting point range of 310-315 °C, indicating its thermal stability .

The structural configuration of pyrazino[2,3-f][1,10]phenanthroline allows it to function as a bidentate ligand, coordinating with metal ions through nitrogen atoms in the pyrazine ring. This coordination ability enhances its utility in synthesizing metal complexes for various applications, including catalysis and electronic devices .

Due to its electron-accepting properties. It has been utilized in the synthesis of copper(I)-phenanthroline complexes, which are known for their applications in molecular devices and solar energy conversion. The compound also plays a significant role in enhancing electron transfer directionality in excited copper complexes .

Additionally, it has been explored as a component in thermally activated delayed fluorescence emitters for organic light-emitting diodes (OLEDs), showcasing its versatility in optoelectronic applications .

Research indicates that derivatives of pyrazino[2,3-f][1,10]phenanthroline exhibit notable biological activities. For instance, studies have demonstrated its interaction with DNA, suggesting potential applications in biomedicine as a DNA probe or therapeutic agent. The compound's ability to form stable complexes with metal ions further enhances its biological relevance, particularly in targeting nucleic acids for therapeutic purposes .

The synthesis of pyrazino[2,3-f][1,10]phenanthroline can be achieved through various methods. A prominent approach involves the Suzuki coupling reaction between biphenyl and 2-(trimethylsilyl)acetamide. This method allows for the efficient formation of the compound while maintaining high yields and purity.

Other synthetic routes may include modifications to existing phenanthroline structures or the introduction of additional functional groups to enhance solubility and reactivity.

Pyrazino[2,3-f][1,10]phenanthroline finds applications across multiple domains:

  • Optoelectronics: Utilized as a component in OLEDs due to its thermally activated delayed fluorescence properties.
  • Catalysis: Acts as a ligand in metal complexes that facilitate various catalytic processes.
  • Biotechnology: Potential use as a DNA probe or therapeutic agent due to its interactions with nucleic acids.
  • Material Science: Employed in the development of advanced materials for electronic devices and sensors .

Studies on the interactions of pyrazino[2,3-f][1,10]phenanthroline with biological molecules have revealed significant insights into its potential as a bioprobes. Its ability to bind with DNA has been extensively researched using techniques such as molecular docking studies and spectroscopic methods. These interactions suggest that derivatives of this compound could be developed into effective agents for targeting genetic material in therapeutic settings .

Several compounds share structural similarities with pyrazino[2,3-f][1,10]phenanthroline. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
1,10-PhenanthrolineContains two nitrogen atoms within a phenanthroline ringWidely used as a ligand but lacks the pyrazine moiety
Pyrazino[2,3-b]quinoxalineIncorporates a quinoxaline structureExhibits different electronic properties due to quinoxaline
PhenazineComposed of two fused benzene ringsKnown for its electron transport capabilities

Pyrazino[2,3-f][1,10]phenanthroline is unique due to its specific arrangement of nitrogen atoms and the presence of both pyrazine and phenanthroline structures. This configuration enhances its chelating abilities and makes it suitable for diverse applications in catalysis and biochemistry .

XLogP3

0.7

Wikipedia

Pyrazino[2,3-f][1,10]phenanthroline

Dates

Modify: 2023-08-16

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